molecular formula C10H10ClN3O B2357632 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1512969-55-9

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2357632
CAS No.: 1512969-55-9
M. Wt: 223.66
InChI Key: FYZBJABHXFTQPH-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also contains a chlorophenyl group and an ethan-1-ol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.

  • Step 1: Synthesis of Azide Intermediate

    • React 4-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
    • Treat the diazonium salt with sodium azide to obtain 4-chlorophenyl azide.
  • Step 2: Cycloaddition Reaction

    • React 4-chlorophenyl azide with propargyl alcohol in the presence of copper(I) iodide as a catalyst.
    • The reaction proceeds at room temperature to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles such as sodium amide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone.

    Reduction: Formation of 1-[1-(4-chlorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl]ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
  • 1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
  • 1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Uniqueness

1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with specific targets. Additionally, the compound’s triazole ring provides stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)triazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBJABHXFTQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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